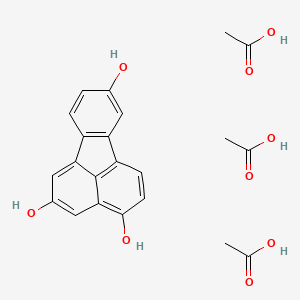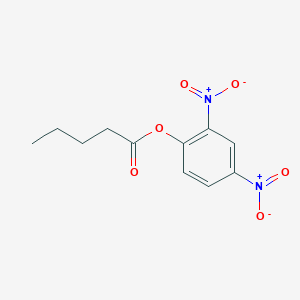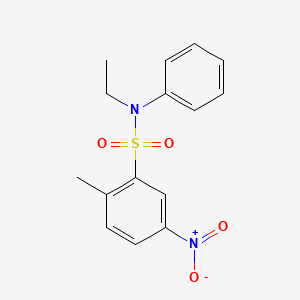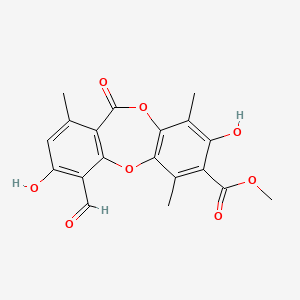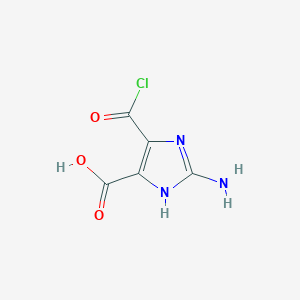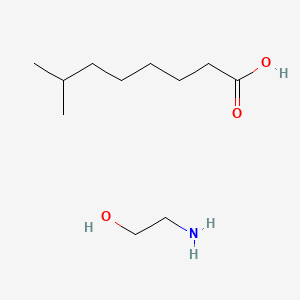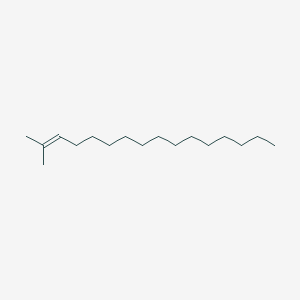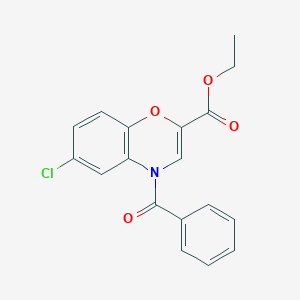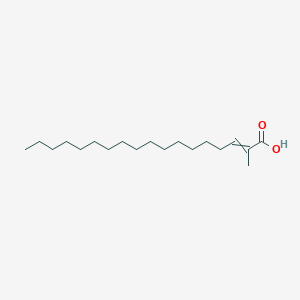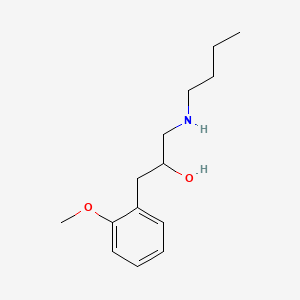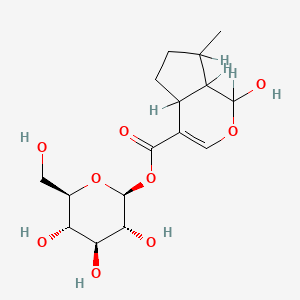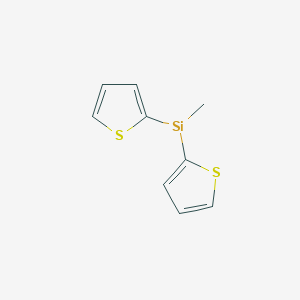
Methyldi-2-thienylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldi-2-thienylsilane is an organosilicon compound with the molecular formula C9H9S2Si It is characterized by the presence of two thiophene rings attached to a silicon atom, which is also bonded to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyldi-2-thienylsilane can be synthesized through several methods. One common approach involves the reaction of 2-thienylmagnesium bromide with chloromethylsilane under an inert atmosphere. The reaction typically proceeds as follows:
2C4H3S-MgBr+CH3SiCl→C9H9S2Si+2MgBrCl
The reaction is usually carried out in a dry solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Methyldi-2-thienylsilane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The silicon-methyl bond can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Reduced thiophene derivatives
Substitution: Various substituted silanes
Wissenschaftliche Forschungsanwendungen
Methyldi-2-thienylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties like adhesion and thermal stability.
Wirkmechanismus
The mechanism of action of methyldi-2-thienylsilane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile building block in chemical synthesis. The thiophene rings contribute to the compound’s electronic properties, allowing it to participate in electron transfer reactions and act as a ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Methyldi-2-thienylsilane can be compared with other similar compounds, such as:
(2-Thienyl)trimethylsilane: This compound has a similar structure but with three methyl groups attached to the silicon atom instead of one.
(2-Thienyl)dimethylsilane: This compound has two methyl groups attached to the silicon atom.
(2-Thienyl)phenylsilane: This compound has a phenyl group attached to the silicon atom instead of a methyl group.
Uniqueness: this compound is unique due to the presence of two thiophene rings, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
71771-69-2 |
|---|---|
Molekularformel |
C9H9S2Si |
Molekulargewicht |
209.4 g/mol |
InChI |
InChI=1S/C9H9S2Si/c1-12(8-4-2-6-10-8)9-5-3-7-11-9/h2-7H,1H3 |
InChI-Schlüssel |
QMQHTFMVGUGDAM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CS1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
